4-amino-N-[2-(dimethylamino)ethyl]benzamide 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 188758-93-2
VCID: VC1972283
InChI: InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15)
SMILES: CN(C)CCNC(=O)C1=CC=C(C=C1)N
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

4-amino-N-[2-(dimethylamino)ethyl]benzamide

CAS No.: 188758-93-2

Cat. No.: VC1972283

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-[2-(dimethylamino)ethyl]benzamide - 188758-93-2

Specification

CAS No. 188758-93-2
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Standard InChI InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15)
Standard InChI Key AOXIUIPADQFJLG-UHFFFAOYSA-N
SMILES CN(C)CCNC(=O)C1=CC=C(C=C1)N
Canonical SMILES CN(C)CCNC(=O)C1=CC=C(C=C1)N

Introduction

Chemical Structure and Properties

Structural Features

4-amino-N-[2-(dimethylamino)ethyl]benzamide consists of a benzene ring with an amino group at the para position, connected to a dimethylaminoethyl group through a benzamide linkage. This structural arrangement creates a molecule with multiple functional groups, including primary amine, tertiary amine, and amide moieties, contributing to its versatile chemical behavior .

The compound's structure can be represented by several chemical identifiers:

  • IUPAC Name: 4-amino-N-[2-(dimethylamino)ethyl]benzamide

  • Molecular Formula: C₁₁H₁₇N₃O

  • SMILES Notation: CN(C)CCNC(=O)C1=CC=C(C=C1)N

  • InChI: InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15)

The compound exists in crystal form with Hermann-Mauguin space group symbol P 21 21 21, indicating its specific crystalline arrangement .

Physical Properties

Table 1: Physical Properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide

PropertyValueReference
Molecular Weight207.27 g/mol
Exact Mass207.137162174 Da
Topological Polar Surface Area58.4 Ų
XLogP30.1
LogP1.53230
DensityNot available-
Melting PointNot available-
Boiling PointNot available-

Chemical Properties

The chemical behavior of 4-amino-N-[2-(dimethylamino)ethyl]benzamide is influenced by its multiple functional groups:

  • Hydrogen Bond Donor Count: 2 (from the primary amine and amide groups)

  • Hydrogen Bond Acceptor Count: 3 (from the tertiary amine, primary amine, and carbonyl oxygen)

  • Rotatable Bond Count: 4

  • Complexity: 198

  • Heavy Atom Count: 15

The presence of both electron-donating (amino group) and electron-withdrawing (carbonyl group) moieties creates an electron distribution that influences its reactivity and interaction with other molecules .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide typically follows a two-step process:

  • Formation of an intermediate by reacting 4-nitrobenzoyl chloride with 2-(dimethylamino)ethylamine

  • Reduction of the nitro group to an amino group

This synthetic pathway can be represented schematically, beginning with commercially available precursors and producing the target compound with good yields.

Reaction Conditions

The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide has been reported under specific conditions:

  • Solvent: Ethanol

  • Temperature: 160°C

  • Reaction Time: 6 hours

  • Reaction Vessel: Autoclave

  • Method Classification: Green chemistry

These conditions have been optimized to provide maximum yield while minimizing environmental impact, consistent with green chemistry principles.

Yields and Optimization

The reported yield for the synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide under the specified conditions is approximately 78% . This relatively high yield indicates an efficient synthetic process.

Optimization of the reaction conditions may involve:

  • Temperature control to prevent side reactions

  • Precise reagent ratios to maximize conversion

  • Careful monitoring of reaction progression

  • Purification techniques to isolate the target compound

Chemical Reactivity

Types of Reactions

4-amino-N-[2-(dimethylamino)ethyl]benzamide can undergo several types of chemical reactions due to its functional groups:

  • Oxidation: The primary amino group can be oxidized to form nitroso or nitro derivatives

  • Reduction: The compound can undergo reduction to form corresponding amines

  • Substitution: The benzamide moiety can participate in nucleophilic substitution reactions

Each of these reaction types offers pathways for chemical modification and derivatization of the parent compound.

Reagents and Conditions

Table 2: Reagents and Conditions for Different Reaction Types

Reaction TypeCommon ReagentsTypical Conditions
OxidationPotassium permanganate (KMnO₄)Acidic medium
ReductionSodium borohydride (NaBH₄)Methanol as solvent
SubstitutionSodium hydride (NaH)Dimethylformamide (DMF) as solvent

These reaction conditions provide starting points for synthetic chemists working with this compound, though optimization may be required for specific applications.

Major Products

The chemical reactions of 4-amino-N-[2-(dimethylamino)ethyl]benzamide yield various products:

  • Oxidation products: 4-nitroso-N-[2-(dimethylamino)ethyl]benzamide

  • Reduction products: 4-amino-N-[2-(dimethylamino)ethyl]benzylamine

  • Substitution products: Various substituted benzamides depending on the nucleophile used

These products expand the chemical space around the parent compound and may possess distinct properties and activities.

Biological Activity

Antimicrobial Properties

Research has indicated that 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its derivatives exhibit antimicrobial activity against various bacterial strains. Studies have shown significant inhibitory effects, with particularly strong activity against certain Gram-positive bacteria and weaker activity against Gram-negative strains .

Table 3: Antimicrobial Activity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide

Bacterial StrainTypeActivity Level
Gram-positive bacteriaStaphylococcus aureus, Bacillus subtilisModerate to high
Gram-negative bacteriaEscherichia coli, Pseudomonas aeruginosaLow to moderate
Fungal strainsCandida albicansModerate

These antimicrobial properties suggest potential applications in developing new antimicrobial agents, particularly against resistant Gram-positive bacteria.

Applications in Research and Industry

Medicinal Chemistry

In medicinal chemistry, 4-amino-N-[2-(dimethylamino)ethyl]benzamide serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural features allow for modifications that can enhance therapeutic efficacy against various diseases . The compound's versatility makes it valuable in drug discovery programs targeting infectious diseases and cancer.

The presence of multiple functional groups provides opportunities for structure-activity relationship (SAR) studies, leading to the development of more potent and selective therapeutic agents.

Materials Science

4-amino-N-[2-(dimethylamino)ethyl]benzamide is employed in developing novel materials with specific electronic and optical properties. Its functional groups facilitate interactions that are beneficial for creating advanced materials used in electronics and photonics .

Table 4: Material Properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in Applications

PropertyCharacteristicApplication
Electrical ConductivityVariable based on formulationElectronic materials
Optical AbsorptionTunable through structural modificationsPhotonic devices
Complexation AbilityForms complexes with metalsSensor development

These properties make the compound valuable in the development of specialized materials for technological applications.

Biological Studies

In biological research, 4-amino-N-[2-(dimethylamino)ethyl]benzamide is utilized as a probe to study enzyme interactions and cellular processes. Its ability to form complexes with biomolecules makes it valuable for biochemical assays .

The compound's interaction with specific enzymes provides insights into metabolic pathways and disease mechanisms, particularly those related to cancer metabolism. This research contributes to our understanding of fundamental biological processes and may lead to new therapeutic approaches.

Industrial Applications

Beyond research applications, 4-amino-N-[2-(dimethylamino)ethyl]benzamide finds use in industrial sectors for synthesizing dyes, pigments, and other chemicals. Its versatility allows integration into various manufacturing processes .

The compound's reactivity, particularly of its amino group, makes it suitable for incorporation into colorants and functional materials used in consumer and industrial products.

Comparison with Similar Compounds

Structural Analogues

Several compounds share structural similarities with 4-amino-N-[2-(dimethylamino)ethyl]benzamide, including:

  • 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide): Contains diethyl groups instead of dimethyl groups on the tertiary amine

  • N-[2-(dimethylamino)ethyl]benzamide: Lacks the amino group on the benzene ring

  • 4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride: The hydrochloride salt form of the compound

These structural analogues provide context for understanding the structure-property relationships of this class of compounds.

Comparative Properties

Table 5: Comparison of 4-amino-N-[2-(dimethylamino)ethyl]benzamide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Distinctive Features
4-amino-N-[2-(dimethylamino)ethyl]benzamideC₁₁H₁₇N₃O207.27Para-amino group, dimethylamino group
4-amino-N-[2-(diethylamino)ethyl]benzamideC₁₃H₂₁N₃O235.33Para-amino group, diethylamino group
N-[2-(dimethylamino)ethyl]benzamideC₁₁H₁₆N₂O192.26No amino group, dimethylamino group
4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochlorideC₁₁H₁₈ClN₃O243.73Hydrochloride salt form

The structural variations among these compounds result in differences in physicochemical properties, biological activities, and applications, highlighting the impact of subtle structural modifications on compound behavior.

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